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Compound of Interest

Compound Name: 4-Octylbenzoic acid

Cat. No.: B1265468

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
Octylbenzoic acid, a molecule of interest in various fields including materials science and drug
development. This document presents expected data for Nuclear Magnetic Resonance (NMR),
Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with detailed experimental
protocols. The information herein is intended to serve as a valuable resource for the
characterization and analysis of this compound.

Molecular Structure and Properties
o |[UPAC Name: 4-Octylbenzoic acid

« Molecular Formula: C1sH2202[1]

« Molecular Weight: 234.34 g/mol [1]

« CAS Number: 3575-31-3[1]

Spectroscopic Data

The following tables summarize the expected spectroscopic data for 4-Octylbenzoic acid
based on the analysis of similar compounds and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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H NMR (Proton NMR) Data (400 MHz, CDCIs)

Chemical Shift ()

Multiplicity Integration Assignment

pPpm
~11.5-12.0 Singlet (broad) 1H -COOH

Aromatic (ortho to -
~79-8.1 Doublet 2H

COOH)

Aromatic (ortho to
~7.2-7.4 Doublet 2H

octyl)
~2.6-2.8 Triplet 2H -CH:- (benzylic)
~1.5-1.7 Multiplet 2H -CHa2-
~12-14 Multiplet 10H -(CH2)s-
~0.8-0.9 Triplet 3H -CHs

13C NMR (Carbon-13 NMR) Data (100 MHz, CDCIs)
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Chemical Shift (8) ppm Assignment

~172 -COOH

~148 Aromatic C (para to -COOH)
~130 Aromatic CH (ortho to -COOH)
~129 Aromatic C (ipso to -COOH)
~128 Aromatic CH (ortho to octyl)
~36 -CHz- (benzylic)

~32 -CHa-

~31 -CH:-

~29 (multiple) -(CH2)s-

~23 -CHa-

~14 -CHs

Infrared (IR) Spectroscopy

The IR spectrum of 4-Octylbenzoic acid is expected to show characteristic absorption bands

for its functional groups.[2][3]
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Wavenumber (cm~?) Intensity Assignment

O-H stretch (carboxylic acid
3300 - 2500 Broad _

dimer)
2955, 2925, 2855 Strong C-H stretch (aliphatic)

C=0 stretch (carboxylic acid
1710 - 1680 Strong ]

dimer)
~1610, ~1580 Medium C=C stretch (aromatic)
~1430 Medium O-H bend (in-plane)
1320 - 1210 Strong C-O stretch
~920 Broad O-H bend (out-of-plane)

Mass Spectrometry (MS)

The mass spectrum of 4-Octylbenzoic acid is expected to show a molecular ion peak and

characteristic fragmentation patterns.[4][5]

m/z Relative Intensity Assignment

234 Moderate [M]* (Molecular lon)

217 Low [M - OHJ*

135 High El;ﬂd;c(;:)Hls]-‘- (Loss of heptyl
117 High [C7Hs0]* (Benzoyl cation)
91 Moderate [C7H7]* (Tropylium ion)

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented

above.
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NMR Spectroscopy

Sample Preparation:

o Weigh approximately 10-20 mg of 4-Octylbenzoic acid for *H NMR and 50-100 mg for 13C
NMR.

» Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCIs) in a clean,
dry NMR tube.

e Add a small amount of tetramethylsilane (TMS) as an internal standard (d = 0.00 ppm).
o Cap the NMR tube and gently invert to ensure complete dissolution.
Instrument Parameters:
e Spectrometer: 400 MHz NMR Spectrometer
e Solvent: CDClsz
e Temperature: 298 K
e H NMR:
o Pulse Sequence: zg30
o Number of Scans: 16
o Relaxation Delay: 1.0 s
e 13C NMR:
o Pulse Sequence: zgpg30 (proton-decoupled)
o Number of Scans: 1024

o Relaxation Delay: 2.0 s

IR Spectroscopy
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Sample Preparation:

o Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a soft cloth
dampened with isopropanol.

e Record a background spectrum of the clean, empty ATR crystal.
e Place a small amount of solid 4-Octylbenzoic acid onto the center of the ATR crystal.

o Apply pressure using the instrument's pressure clamp to ensure good contact between the
sample and the crystal.

Instrument Parameters:

e Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer with a diamond ATR
accessory.

e Spectral Range: 4000 - 400 cm™1
e Resolution: 4 cm~1

e Number of Scans: 32

Mass Spectrometry

Sample Preparation:

o Prepare a stock solution of 4-Octylbenzoic acid in a volatile organic solvent such as
methanol or acetonitrile at a concentration of 1 mg/mL.

» Dilute the stock solution to a final concentration of approximately 10 pg/mL for analysis.
Instrument Parameters:

e Mass Spectrometer: Electrospray lonization (ESI) Mass Spectrometer

 lonization Mode: Positive and Negative

e Mass Range: m/z 50 - 500
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Capillary Voltage: 3.5 kV

Cone Voltage: 30 V

Source Temperature: 120 °C

Desolvation Temperature: 350 °C

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an
organic compound like 4-Octylbenzoic acid.

Spectroscopic Analysis Workflow for 4-Octylbenzoic Acid
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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